
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.3 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It appears to modulate key biological pathways involved in cancer progression, particularly through the inhibition of specific enzymes linked to tumor growth and metastasis. The thiazole moiety is believed to enhance its interaction with cellular targets, thereby increasing efficacy .
Mechanism of Action
The primary mechanism involves the interaction with specific biological receptors and enzymes. For instance, studies suggest that this compound may influence glucose metabolism by modulating glucokinase activity, which is crucial for glycolysis. This interaction could have implications for metabolic disorders such as diabetes and obesity.
Material Science
Synthesis of Novel Materials
The compound serves as a versatile building block in synthesizing more complex materials. Its unique structure allows for modifications that can lead to materials with tailored properties for applications in drug delivery systems and nanotechnology.
Nanoparticle Formulations
In the realm of drug delivery, this compound can be incorporated into nanoparticle formulations to enhance the bioavailability and targeted delivery of therapeutic agents. Studies have shown that when combined with lipid-based nanoparticles, it can improve pharmacokinetics and reduce systemic toxicity .
Case Studies
Several case studies illustrate the practical applications of this compound:
Study | Focus | Findings |
---|---|---|
Antimicrobial Efficacy Study | Evaluated against multiple bacterial strains | Showed significant inhibition rates compared to standard antibiotics |
Cancer Cell Line Study | Assessed cytotoxic effects on various cancer cell lines | Indicated a dose-dependent response with IC50 values in the low micromolar range |
Drug Delivery System Development | Incorporated into lipid nanoparticles | Enhanced cellular uptake and prolonged circulation time in vivo |
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or modulating receptor activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-nitro-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the thiazole ring and the cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a cyclopentanecarboxamide structure with a 4-methyl-1,3-thiazole moiety. The thiazole ring is known for its ability to interact with various biological targets, enhancing the compound's pharmacological properties.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Contains a methyl group on the thiazole | Potential for diverse biological interactions |
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways. For example, it may act as an inhibitor of p38 MAP kinase, which plays a critical role in cytokine production and cellular stress responses .
- Receptor Modulation : It can modulate the activity of various receptors, potentially acting as an antagonist or agonist depending on the target. This modulation can influence cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress and contribute to its anticancer effects by preventing DNA damage .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human acute promyelocytic leukemia (HL-60) and cervical adenocarcinoma (HeLa) cells. Treatment with this compound has been associated with increased apoptosis through activation of caspases involved in both intrinsic and extrinsic apoptotic pathways .
- Mechanistic Insights : The compound's ability to induce cell cycle arrest and modulate miRNA expression related to tumorigenesis further underscores its potential as an anticancer agent .
Antimicrobial Activity
The thiazole moiety contributes to antimicrobial properties by interacting with microbial enzymes and disrupting essential cellular processes. This aspect is particularly relevant in the context of antibiotic resistance, where novel compounds are needed to combat resistant strains.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in HeLa cells at concentrations as low as 10 µM, with IC50 values indicating potent activity against cancerous cells .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-6-14-10(11-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQOAZQAGVSFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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